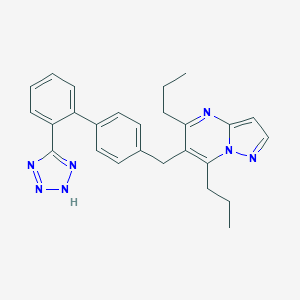![molecular formula C9H14N2O2 B067666 decahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione CAS No. 185757-17-9](/img/structure/B67666.png)
decahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione is a nitrogen-containing heterocyclic compound with the molecular formula C9H14N2O2. This compound features a unique structure that includes a five-membered ring, an eight-membered ring, and an eleven-membered ring, along with secondary and tertiary amide groups
Preparation Methods
The synthesis of Octahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of (Z)-1-aryl-3-(2-aryl-2-oxoethylidene) piperazin-2-ones with oxalyl chloride, followed by the addition of water, can yield the desired compound . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Octahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Octahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione has several scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, its unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development. Additionally, its properties make it useful in industrial applications, such as the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Octahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Octahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione can be compared with other nitrogen-containing heterocyclic compounds, such as pyrrolopyrazine derivatives. While both types of compounds share some structural similarities, Octahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione’s unique ring system and amide groups set it apart. Similar compounds include pyrrolopyrazine, pyrrolopyridazine, and pyrrolopyrimidine derivatives, each with distinct properties and applications .
Properties
IUPAC Name |
2,3,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-8-4-1-5-10-9(13)7-3-2-6-11(7)8/h7H,1-6H2,(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQXGIVHHZGNOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NCCCC(=O)N2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B67586.png)
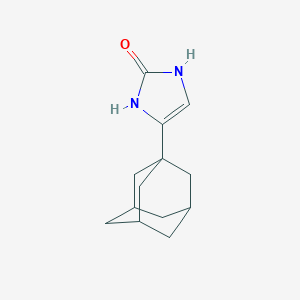
![Furo[3,2-b]pyridine-5-methanamine](/img/structure/B67589.png)
![ACETAMIDE,N-[2-(4-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIEN-1-YL)ETHYL]-](/img/structure/B67591.png)

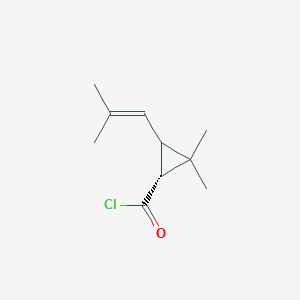
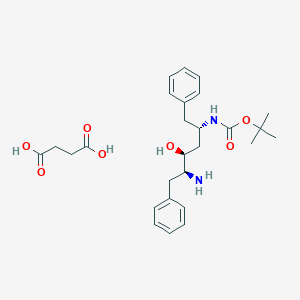
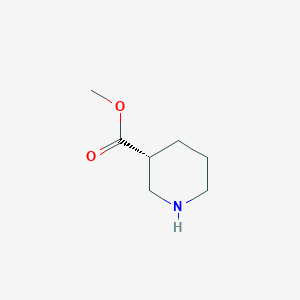
![6-(4-CHLOROPHENYL)-3-METHYLIMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE](/img/structure/B67610.png)
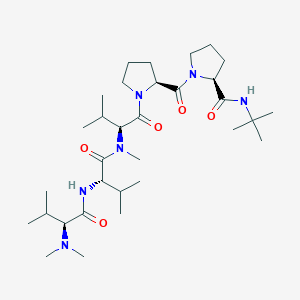
![2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)acetic acid](/img/structure/B67613.png)
